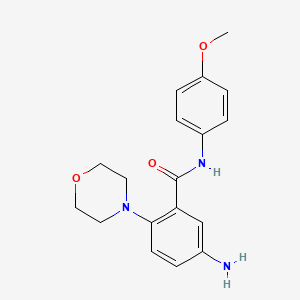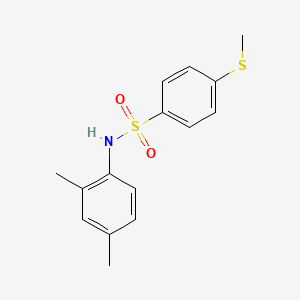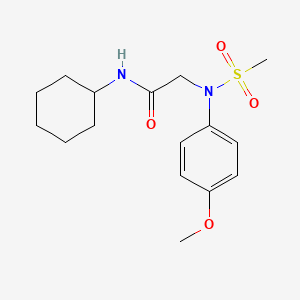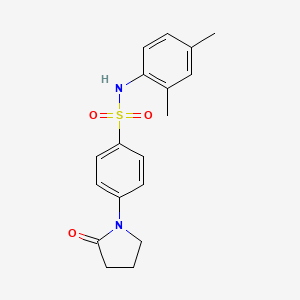
5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide, also known as GW806742X, is a small molecule inhibitor of the protein kinase B (PKB/Akt) pathway. It has been shown to have potential therapeutic applications in cancer, diabetes, and cardiovascular diseases.
Wirkmechanismus
5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide inhibits the protein kinase B (PKB/Akt) pathway by binding to the PH domain of Akt and preventing its translocation to the plasma membrane. This prevents the activation of downstream targets of Akt such as mTOR and GSK-3β, which are involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer, it inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes, it improves insulin sensitivity and glucose uptake in skeletal muscle cells by activating the AMPK pathway. In cardiovascular diseases, it reduces inflammation and oxidative stress in the heart by inhibiting the NF-κB pathway.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide in lab experiments include its high potency, selectivity, and specificity for the Akt pathway. However, its limitations include its poor solubility in water and its potential toxicity in vivo.
Zukünftige Richtungen
For research on 5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide include the development of more potent and selective inhibitors of the Akt pathway, the evaluation of its efficacy in combination with other cancer therapies, the exploration of its potential therapeutic applications in other diseases such as neurodegenerative disorders and inflammatory diseases, and the investigation of its pharmacokinetics and pharmacodynamics in vivo.
Synthesemethoden
The synthesis of 5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide can be achieved through a multi-step process. The first step involves the reaction of 4-methoxyaniline with 4-nitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride to form 4-methoxy-N-(4-nitrophenyl)aniline. The second step involves the reaction of 4-methoxy-N-(4-nitrophenyl)aniline with morpholine in the presence of a catalyst such as sulfuric acid to form 4-methoxy-N-(4-nitrophenyl)-N-morpholin-4-ylbenzamide. The final step involves the reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon to form this compound.
Wissenschaftliche Forschungsanwendungen
5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide has been shown to have potential therapeutic applications in cancer, diabetes, and cardiovascular diseases. In cancer, it has been shown to inhibit the growth and proliferation of cancer cells by targeting the PI3K/Akt/mTOR pathway. In diabetes, it has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In cardiovascular diseases, it has been shown to reduce inflammation and oxidative stress in the heart.
Eigenschaften
IUPAC Name |
5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-15-5-3-14(4-6-15)20-18(22)16-12-13(19)2-7-17(16)21-8-10-24-11-9-21/h2-7,12H,8-11,19H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCCFMBNFNNEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5783228.png)
![methyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5783232.png)
![3-[(4-bromobenzylidene)amino]-2-butyl-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5783239.png)







![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B5783311.png)

